molecular formula C8H13N5S B2622874 1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-methylthiourea CAS No. 211574-56-0

1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-methylthiourea

Cat. No.: B2622874
CAS No.: 211574-56-0
M. Wt: 211.29
InChI Key: MRADRRUYJLSJJU-UHFFFAOYSA-N
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Description

1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-methylthiourea is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-methylthiourea typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with methyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-methylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-methylthiourea has several scientific research applications:

    Chemistry: Used as a reagent in the synthesis of novel pyrimidine derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial and cytotoxic properties against various bacterial strains and cancer cell lines.

    Medicine: Explored for its potential as an anticancer and antibacterial agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-methylthiourea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Shares the pyrimidine core structure but lacks the thiourea moiety.

    4,6-Dimethylpyrimidine-2-amine: Similar structure but without the methylthiourea group.

    1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-phenylthiourea: A derivative with a phenyl group instead of a methyl group.

Uniqueness: 1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-methylthiourea is unique due to its specific combination of the pyrimidine core and the methylthiourea group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1-[(4,6-dimethylpyrimidin-2-yl)amino]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5S/c1-5-4-6(2)11-7(10-5)12-13-8(14)9-3/h4H,1-3H3,(H2,9,13,14)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRADRRUYJLSJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NNC(=S)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325269
Record name 1-[(4,6-dimethylpyrimidin-2-yl)amino]-3-methylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797375
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

211574-56-0
Record name 1-[(4,6-dimethylpyrimidin-2-yl)amino]-3-methylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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